N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one acetamide class, characterized by a bicyclic thienopyrimidine core fused with a sulfur-containing heterocycle. The structure includes a 2-fluorophenyl acetamide moiety linked via a thioether bridge to the 2-position of the pyrimidine ring. The 3-position of the pyrimidine is substituted with a 2-methoxyethyl group, enhancing solubility and modulating electronic properties. The 6-methyl group stabilizes the tetrahydro configuration, while the 4-oxo group contributes to hydrogen-bonding interactions, critical for biological activity .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S2/c1-11-9-14-16(27-11)17(24)22(7-8-25-2)18(21-14)26-10-15(23)20-13-6-4-3-5-12(13)19/h3-6,11H,7-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJUILXZORZYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure
The compound features several functional groups that contribute to its biological activity:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Thieno[3,2-d]pyrimidine core : Known for various pharmacological activities.
- Methoxyethyl substituent : May affect solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure with multiple heteroatoms.
Physical Properties
- Molecular Weight : Approximately 355.45 g/mol
- Solubility : Soluble in organic solvents; limited aqueous solubility.
The biological activity of N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It could act as a modulator of neurotransmitter receptors, influencing neurological pathways.
Pharmacological Studies
Research has indicated various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Cytotoxicity : In vitro assays have shown that the compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical class:
- Study on Thienopyrimidine Derivatives :
- Cytotoxicity Assays :
- Enzyme Interaction Studies :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Research indicates that N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits several mechanisms of action:
1. Anticancer Activity
- Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine can inhibit key enzymes involved in cancer cell proliferation. For instance, some compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting DNA replication pathways.
2. Antimicrobial Properties
- There is evidence suggesting that related compounds possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Efficacy
A notable study evaluated the anticancer potential of thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines. Results indicated enhanced cytotoxicity associated with methoxy substitutions due to improved cellular uptake and interaction with DNA .
Antibacterial Activity
In another investigation focusing on antibacterial properties, a derivative was tested against both Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity against Staphylococcus aureus, indicating its potential for development as an antibiotic agent .
Comparative Data Table
The following table summarizes key findings from various studies related to the biological activity of this compound:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to ethyl or phenyl substituents .
- Electron-Withdrawing Effects: The 2-fluorophenyl group enhances metabolic stability over non-halogenated aryl groups (e.g., p-tolyl) .
- Steric Effects : Bulkier substituents (e.g., trifluoromethylphenyl) reduce binding affinity in enzyme assays due to steric hindrance .
Melting Points and Yields
- Target Compound : Yield and melting point data are unavailable in the provided evidence, but analogous compounds (e.g., N-(2,4,6-Trichlorophenyl)-2-((4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio)Acetamide) show yields of 76% and melting points >258°C, suggesting similar thermostability .
- Ethyl-Substituted Analogues: Yields range from 85% (chlorophenyl derivatives) to 90.2% (quinoxaline-linked analogues), indicating efficient thioalkylation reactions .
Q & A
Q. How can synergistic effects with co-administered compounds be evaluated?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method to test synergy with standard therapeutics (e.g., cisplatin in cancer models) .
- Mechanistic Insight : Profile apoptosis markers (e.g., caspase-3/7) to determine if synergy arises from parallel pathway inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
